
PREPRO-ATRIAL NATRIURETIC FACTOR (56-92) (HUMAN)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prepro-atrial natriuretic factor (56-92) (human) is a peptide fragment derived from the precursor of atrial natriuretic peptide. This compound plays a significant role in the regulation of blood pressure and fluid balance in the body. It is known to increase renal guanylate cyclase activity, which in turn enhances the production of cyclic GMP, a secondary messenger involved in various physiological processes .
準備方法
Synthetic Routes and Reaction Conditions: Prepro-atrial natriuretic factor (56-92) (human) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods: While specific industrial production methods for prepro-atrial natriuretic factor (56-92) (human) are not widely documented, large-scale peptide synthesis generally follows similar principles as laboratory-scale SPPS. Automation and optimization of reaction conditions are employed to enhance yield and purity. The use of advanced purification techniques, such as preparative HPLC, ensures the production of high-quality peptides suitable for research and therapeutic applications .
化学反応の分析
Types of Reactions: Prepro-atrial natriuretic factor (56-92) (human) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions. it can be subject to enzymatic cleavage by proteases, which can modify its activity and stability .
Common Reagents and Conditions: The synthesis of prepro-atrial natriuretic factor (56-92) (human) involves the use of protected amino acids, coupling reagents (such as HBTU or DIC), and deprotection agents (such as TFA). The reactions are carried out under controlled conditions to ensure the correct sequence and structure of the peptide .
Major Products Formed: The primary product of the synthesis is the prepro-atrial natriuretic factor (56-92) (human) peptide. Depending on the specific conditions and reagents used, minor by-products such as truncated or misfolded peptides may also be formed. These by-products are typically removed during the purification process .
科学的研究の応用
Biochemical Properties
Prepro-atrial natriuretic factor (56-92) is known for its potent vasodilatory and natriuretic effects. It acts primarily through the activation of guanylate cyclase, leading to increased levels of cyclic GMP in renal tissues, which enhances sodium excretion and diuresis. Research indicates that this peptide can significantly decrease adenylate cyclase activity while promoting guanylate cyclase activity in renal cortical and medullary membranes .
Table 1: Biochemical Effects of Prepro-Atrial Natriuretic Factor (56-92)
Therapeutic Applications
The therapeutic potential of prepro-atrial natriuretic factor (56-92) has been explored in various clinical settings, particularly concerning cardiovascular diseases such as heart failure and hypertension.
Heart Failure
In patients with congestive heart failure, levels of atrial natriuretic factors increase significantly as a compensatory mechanism to counteract sodium and water retention. Studies have shown that administering synthetic forms of these peptides can lead to improved diuresis and natriuresis, thereby alleviating symptoms associated with fluid overload .
Case Study: Heart Failure Management
A clinical trial involving patients with Class II heart failure demonstrated that infusion of synthetic prepro-atrial natriuretic factor resulted in a marked reduction in plasma volume and improved renal function, highlighting its potential as a therapeutic agent in managing heart failure symptoms .
Hypertension
Prepro-atrial natriuretic factor (56-92) has been investigated for its role in managing hypertension. Its vasodilatory effects contribute to lowering blood pressure by inhibiting the release of vasoconstrictive substances like endothelin. In animal models, administration of this peptide has shown significant reductions in blood pressure .
Research Implications
The ongoing research into prepro-atrial natriuretic factor (56-92) continues to uncover its broader implications beyond cardiovascular health. For instance, studies suggest potential roles in metabolic regulation and neuroendocrine function.
Neuroendocrine Effects
Recent findings indicate that atrial natriuretic factors may influence brain function by modulating the secretion of other hormones such as vasopressin . This suggests a complex interplay between cardiac peptides and central nervous system regulation.
Summary and Future Directions
Prepro-atrial natriuretic factor (56-92) presents significant applications in both therapeutic and research contexts. Its ability to modulate cardiovascular function positions it as a promising candidate for future drug development aimed at treating conditions like heart failure and hypertension. Further studies are necessary to fully elucidate its mechanisms and explore additional therapeutic applications.
作用機序
Prepro-atrial natriuretic factor (56-92) (human) exerts its effects by binding to guanylate cyclase receptors on the surface of target cells. This binding activates the enzyme, leading to an increase in cyclic GMP levels. Cyclic GMP acts as a secondary messenger, mediating various physiological responses, including vasodilation, natriuresis, and inhibition of renin-angiotensin-aldosterone system activity .
類似化合物との比較
Similar Compounds:
- Atrial natriuretic factor (4-28)
- Brain natriuretic peptide (BNP)
- C-type natriuretic peptide (CNP)
Uniqueness: Prepro-atrial natriuretic factor (56-92) (human) is unique in its specific sequence and its role as a precursor to active natriuretic peptides. Unlike other natriuretic peptides, it has a distinct function in the regulation of guanylate cyclase activity and cyclic GMP production. This makes it a valuable compound for studying the natriuretic peptide system and developing targeted therapies .
生物活性
Prepro-Atrial Natriuretic Factor (56-92) (human), often abbreviated as Prepro-ANF (56-92), is a biologically active peptide derived from the precursor protein preproANP. This compound plays a significant role in cardiovascular and renal physiology, primarily through its effects on guanylate cyclase activity, which is crucial for regulating blood pressure and fluid balance.
Structure and Processing
Prepro-ANF is synthesized in the atria of the heart and undergoes proteolytic cleavage to yield biologically active forms. The full-length preproANP consists of 152 amino acids, which is cleaved into proANP and subsequently into the active 28-amino acid atrial natriuretic peptide (ANP). The segment (56-92) contains critical residues that contribute to its biological activity, particularly in enhancing guanylate cyclase activity.
The primary mechanism through which Prepro-ANF (56-92) exerts its effects involves:
- Activation of Guanylate Cyclase : This peptide enhances the activity of particulate guanylate cyclase, leading to increased levels of cyclic GMP (cGMP) in renal tissues. This effect is dose-dependent, with significant activation observed at concentrations as low as 10 nM in various animal models, including rats and rabbits .
-
Physiological Effects : The increase in cGMP levels results in several physiological changes:
- Natriuresis : Promotes sodium excretion by inhibiting sodium reabsorption in the kidneys.
- Diuresis : Increases urine production, contributing to fluid balance.
- Vasodilation : Reduces systemic vascular resistance, thereby lowering blood pressure.
Biological Activities
The biological activities associated with Prepro-ANF (56-92) can be summarized as follows:
Case Studies and Research Findings
Several studies have highlighted the biological significance of Prepro-ANF (56-92):
- Renal Studies : Research demonstrated that application of Prepro-ANF (56-92) resulted in a two-fold increase in guanylate cyclase activity within renal membranes, suggesting its potent role in renal physiology .
- Clinical Implications : Elevated levels of ANP and its precursors have been associated with conditions such as heart failure and hypertension. Studies indicate that patients with dilated cardiomyopathy exhibit altered levels of ANP, suggesting a compensatory mechanism in response to cardiac stress .
- Animal Models : Experiments using rat models have shown that administration of Prepro-ANF (56-92) leads to significant reductions in both systolic and diastolic blood pressure, reinforcing its potential therapeutic applications in managing hypertension .
特性
CAS番号 |
112199-06-1 |
---|---|
分子式 |
C31H32N4O2 |
分子量 |
492.623 |
IUPAC名 |
N-[3-[3-(cyclopropanecarbonylamino)isoquinolin-7-yl]-4-methylphenyl]-4-[1-(dimethylamino)ethyl]benzamide |
InChI |
InChI=1S/C31H32N4O2/c1-19-5-14-27(33-30(36)22-8-6-21(7-9-22)20(2)35(3)4)17-28(19)25-13-12-24-16-29(32-18-26(24)15-25)34-31(37)23-10-11-23/h5-9,12-18,20,23H,10-11H2,1-4H3,(H,33,36)(H,32,34,37) |
InChIキー |
KETKUILYCSNHBK-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C(C)N(C)C)C3=CC4=CN=C(C=C4C=C3)NC(=O)C5CC5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。